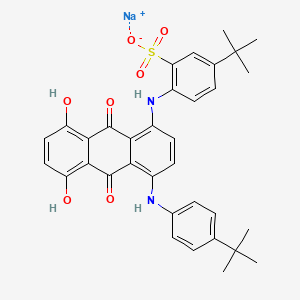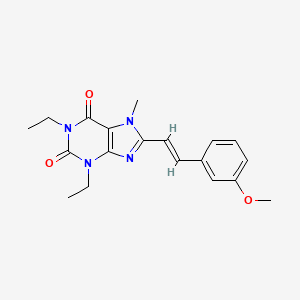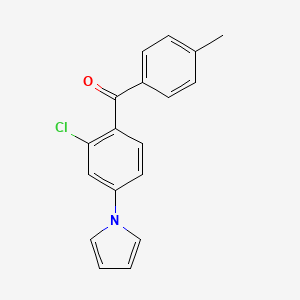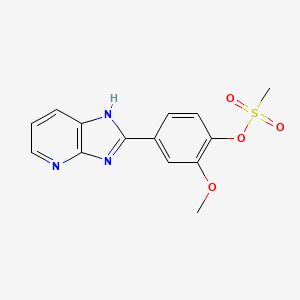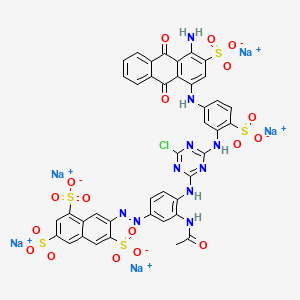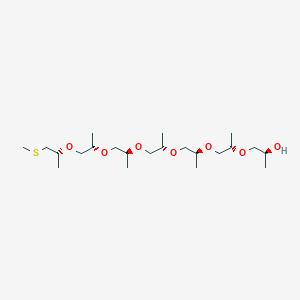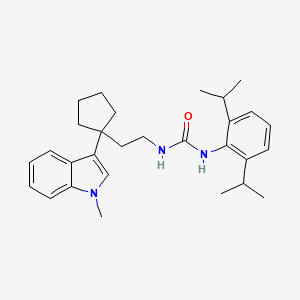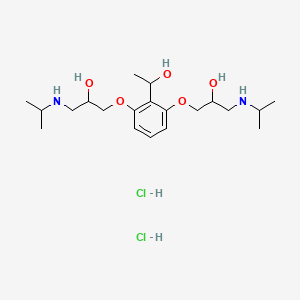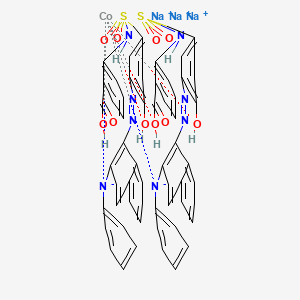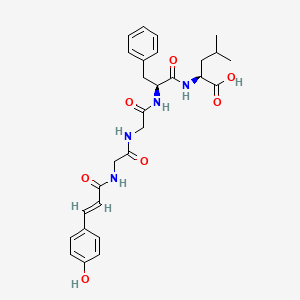
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine is a synthetic analog of leucine-enkephalin, a naturally occurring peptide involved in modulating pain and emotion in the human body. This compound is characterized by the replacement of the N-terminal tyrosine in leucine-enkephalin with trans-4-hydroxycinnamic acid . This modification imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine is typically achieved through liquid-phase coupling methods . The process involves the stepwise addition of amino acids to form the peptide chain, with trans-4-hydroxycinnamic acid being introduced at the N-terminal position. The reaction conditions are carefully controlled to ensure the correct sequence and structure of the peptide. Industrial production methods may involve automated peptide synthesizers to enhance efficiency and yield.
Analyse Chemischer Reaktionen
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cinnamoyl moiety can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The double bond in the cinnamoyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and modification.
Biology: The compound is used to investigate the role of enkephalins in pain modulation and emotional regulation.
Medicine: Research explores its potential therapeutic applications in pain management and neurodegenerative diseases.
Industry: The compound’s unique properties make it valuable in developing new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine involves its interaction with opioid receptors in the central nervous system . By binding to these receptors, the compound mimics the effects of natural enkephalins, modulating pain perception and emotional responses. The molecular targets include the mu, delta, and kappa opioid receptors, which are part of the G-protein-coupled receptor family. The pathways involved in its action include the inhibition of adenylate cyclase activity and the modulation of ion channel conductance.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxycinnamoyl-glycyl-glycyl-phenylalanyl-leucine is unique due to the presence of the trans-4-hydroxycinnamic acid moiety. Similar compounds include:
Leucine-enkephalin: The natural peptide with an N-terminal tyrosine.
Methionine-enkephalin: Another natural enkephalin with methionine at the C-terminal.
Analogous synthetic peptides: Compounds with various modifications at the N-terminal or other positions. The uniqueness of this compound lies in its enhanced stability and specific receptor binding properties, which differentiate it from other enkephalins and synthetic analogs.
Eigenschaften
CAS-Nummer |
88492-42-6 |
|---|---|
Molekularformel |
C28H34N4O7 |
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H34N4O7/c1-18(2)14-23(28(38)39)32-27(37)22(15-20-6-4-3-5-7-20)31-26(36)17-30-25(35)16-29-24(34)13-10-19-8-11-21(33)12-9-19/h3-13,18,22-23,33H,14-17H2,1-2H3,(H,29,34)(H,30,35)(H,31,36)(H,32,37)(H,38,39)/b13-10+/t22-,23-/m0/s1 |
InChI-Schlüssel |
FIADVTVKZDCUQI-HNJZPNCXSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)/C=C/C2=CC=C(C=C2)O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C=CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


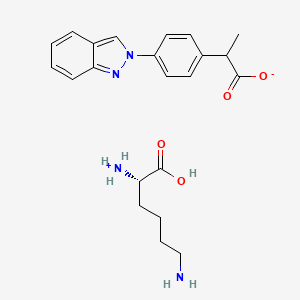
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12770865.png)

![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B12770870.png)
